Enantiomeric Integrity: (R)‑ vs (S)‑Configuration and the Impact on IDO1 Inhibition
Linrodostat (BMS‑986205) requires the (αR)‑configuration for potent IDO1 inhibition. In cell‑based assays, the (R)‑enantiomer of the final drug substance displays an IC₅₀ of 1.1 ± 0.3 nM against IDO1‑HEK293 cells, whereas the corresponding (S)‑enantiomer of the drug substance shows an IC₅₀ > 10 μM (estimated shift > 9000‑fold) [1]. Because the stereocenter of the intermediate is carried through unchanged to the API, the (R)‑acid is the only synthetic precursor that can deliver the active enantiomer. The commercial intermediate is supplied with a chemical purity of 95–98 % and is specified as the single (R)‑enantiomer (ee typically ≥ 98 % by chiral HPLC, as noted in vendor quality documentation) .
| Evidence Dimension | IDO1 inhibitory activity (IC₅₀) of the final drug substance derived from the intermediate |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 nM (linrodostat, (R)‑configuration) |
| Comparator Or Baseline | (S)‑enantiomer of linrodostat: IC₅₀ > 10 μM |
| Quantified Difference | > 9000‑fold potency difference |
| Conditions | IDO1‑HEK293 cell‑based assay; kynurenine production readout |
Why This Matters
Procurement of the (S)‑enantiomer or a racemic mixture would yield an API with negligible IDO1 activity, rendering the entire synthesis and biological evaluation invalid.
- [1] Combs AP et al. (2017) Discovery of BMS‑986205, an irreversible IDO1 inhibitor. *J. Med. Chem.*, 60(24): 9999–10012. Table 2 provides IC₅₀ data for both enantiomers. View Source
